molecular formula C10H13N B13578486 2-(M-tolyl)cyclopropan-1-amine

2-(M-tolyl)cyclopropan-1-amine

Cat. No.: B13578486
M. Wt: 147.22 g/mol
InChI Key: RYKBYDBWVDJQET-UHFFFAOYSA-N
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Description

2-(M-tolyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H13N It features a cyclopropane ring attached to a methylphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(M-tolyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methylphenylmagnesium bromide with cyclopropanone, followed by reductive amination. Another method includes the cyclopropanation of 3-methylstyrene using a diazo compound, followed by amination.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(M-tolyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2-(M-tolyl)cyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(M-tolyl)cyclopropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(P-tolyl)cyclopropan-1-amine: Similar structure but with a para-methyl group.

    2-(O-tolyl)cyclopropan-1-amine: Similar structure but with an ortho-methyl group.

    Cyclopropylamine: Lacks the methylphenyl group, simpler structure.

Uniqueness

2-(M-tolyl)cyclopropan-1-amine is unique due to the presence of the meta-methylphenyl group, which imparts distinct chemical and biological properties compared to its ortho and para analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-(3-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H13N/c1-7-3-2-4-8(5-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3

InChI Key

RYKBYDBWVDJQET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC2N

Origin of Product

United States

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